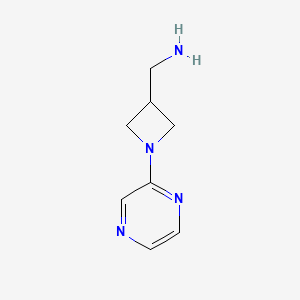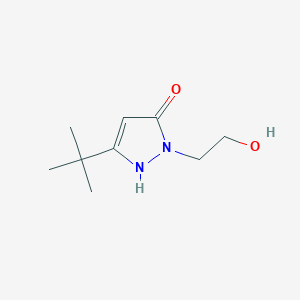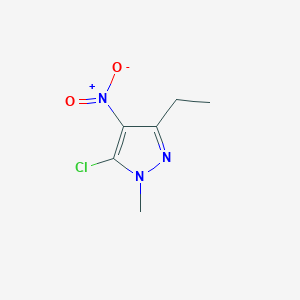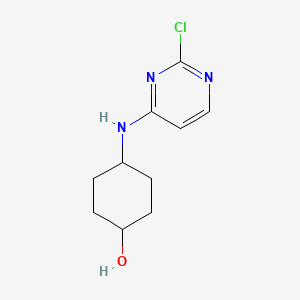
(1r,4r)-4-((2-Chloropyrimidin-4-yl)amino)cyclohexanol
説明
(1R,4R)-4-((2-Chloropyrimidin-4-yl)amino)cyclohexanol, or (1R,4R)-4-CCPCH for short, is a chemical compound that has been studied for its potential applications in scientific research. It is a cyclic amine with a chlorine atom at the 4-position of the pyrimidine ring. It has been studied for its potential use in synthesizing other compounds, as well as its biochemical and physiological effects on cells.
科学的研究の応用
((1r,4r)-4-((2-Chloropyrimidin-4-yl)amino)cyclohexanol)-4-CCPCH has been studied for its potential applications in scientific research. It has been used in the synthesis of other compounds, such as 4-chloro-2-nitropyrimidine and cyclohexanecarboxylic acid. Additionally, it has been used in the synthesis of other compounds, such as 4-chloro-2-nitrobenzaldehyde and 4-chloro-2-nitrobenzamide. It has also been studied for its potential use in the synthesis of pharmaceuticals and other biologically active compounds.
作用機序
The mechanism of action of ((1r,4r)-4-((2-Chloropyrimidin-4-yl)amino)cyclohexanol)-4-CCPCH is not yet fully understood. However, it is believed to act as a proton donor, which means that it can donate protons to other molecules. This can lead to a variety of biochemical and physiological effects, depending on the molecule that it is interacting with. Additionally, it is believed to act as a Lewis acid, which means that it can accept electrons from other molecules. This can also lead to a variety of biochemical and physiological effects, depending on the molecule that it is interacting with.
Biochemical and Physiological Effects
The biochemical and physiological effects of ((1r,4r)-4-((2-Chloropyrimidin-4-yl)amino)cyclohexanol)-4-CCPCH are not yet fully understood. However, it is believed to have an effect on the activity of certain enzymes and proteins, as well as on the permeability of cell membranes. Additionally, it is believed to have an effect on the expression of certain genes, as well as on the metabolism of certain molecules.
実験室実験の利点と制限
The advantages of using ((1r,4r)-4-((2-Chloropyrimidin-4-yl)amino)cyclohexanol)-4-CCPCH in laboratory experiments include its availability, its low cost, and its ease of synthesis. Additionally, it is relatively stable and does not degrade easily. The limitations of using ((1r,4r)-4-((2-Chloropyrimidin-4-yl)amino)cyclohexanol)-4-CCPCH in laboratory experiments include its potential toxicity and its potential to interact with other molecules in unpredictable ways.
将来の方向性
The potential future directions for ((1r,4r)-4-((2-Chloropyrimidin-4-yl)amino)cyclohexanol)-4-CCPCH include further study of its biochemical and physiological effects, its potential applications in the synthesis of pharmaceuticals and other biologically active compounds, and its potential use as a proton donor or Lewis acid in laboratory experiments. Additionally, further research could be conducted on its potential toxicity and its potential to interact with other molecules in unpredictable ways.
特性
IUPAC Name |
4-[(2-chloropyrimidin-4-yl)amino]cyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3O/c11-10-12-6-5-9(14-10)13-7-1-3-8(15)4-2-7/h5-8,15H,1-4H2,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCDHUGJWJFVPLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC2=NC(=NC=C2)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1r,4r)-4-((2-Chloropyrimidin-4-yl)amino)cyclohexanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



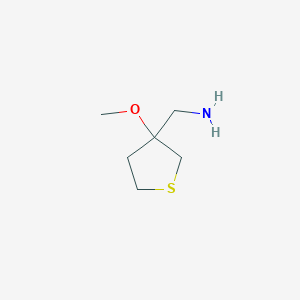
amine](/img/structure/B1467016.png)


![{(2S)-1-[(4-Nitrophenyl)sulfonyl]pyrrolidinyl}methanol](/img/structure/B1467024.png)




